molecular formula C8H7BrN2O B15067581 6-Bromo-8-methoxyimidazo[1,5-a]pyridine

6-Bromo-8-methoxyimidazo[1,5-a]pyridine

Cat. No.: B15067581
M. Wt: 227.06 g/mol
InChI Key: AUVHMNSYUNMPKC-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxyimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxyimidazo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazo[1,5-a]pyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-8-methoxyimidazo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxyimidazo[1,5-a]pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-methylimidazo[1,2-a]pyridine
  • 8-Bromo-2-iodo-6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

6-Bromo-8-methoxyimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

6-bromo-8-methoxyimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2O/c1-12-8-2-6(9)4-11-5-10-3-7(8)11/h2-5H,1H3

InChI Key

AUVHMNSYUNMPKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN2C1=CN=C2)Br

Origin of Product

United States

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